molecular formula C22H18N2S2 B504854 2,3-Bis[(phenylthio)methyl]quinoxaline

2,3-Bis[(phenylthio)methyl]quinoxaline

Cat. No.: B504854
M. Wt: 374.5g/mol
InChI Key: HAFGYPKNUCYRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis[(phenylthio)methyl]quinoxaline is a synthetic organic compound based on the quinoxaline heterocyclic scaffold, which is characterized by a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are a subject of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. While the specific properties of this compound are under investigation, related quinoxaline compounds have demonstrated considerable potential in several research areas. Recent studies highlight that certain 2,3-disubstituted quinoxaline derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with some compounds showing superior efficacy to current antibiotics like linezolid and a strong ability to prevent biofilm formation . In oncology research, structurally similar quinoxaline derivatives have shown promising anticancer activity, particularly against human non-small-cell lung cancer cells (A549). The mechanism of action for these compounds is linked to the induction of apoptosis through mitochondrial- and caspase-3-dependent pathways, characterized by the suppression of anti-apoptotic protein Bcl-2 and increased expression of pro-apoptotic Bax protein . The presence of the quinoxaline core, which is also found in some natural antibiotics, along with the unique (phenylthio)methyl substituents, makes this compound a valuable scaffold for developing new pharmacological agents and for fundamental biochemical research . This product is intended for research purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C22H18N2S2

Molecular Weight

374.5g/mol

IUPAC Name

2,3-bis(phenylsulfanylmethyl)quinoxaline

InChI

InChI=1S/C22H18N2S2/c1-3-9-17(10-4-1)25-15-21-22(16-26-18-11-5-2-6-12-18)24-20-14-8-7-13-19(20)23-21/h1-14H,15-16H2

InChI Key

HAFGYPKNUCYRAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N=C2CSC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N=C2CSC4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of quinoxaline derivatives, including 2,3-bis[(phenylthio)methyl]quinoxaline. These compounds have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Broad Spectrum Activity : Compounds derived from quinoxaline structures have shown significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, specific derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against these pathogens .
  • Biofilm Inhibition : The ability of these compounds to prevent biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to standard antibiotic treatments. The quinoxaline derivatives demonstrated superior efficacy in inhibiting biofilm formation compared to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. The modifications on the quinoxaline core significantly influence their biological activities.

Notable Modifications:

  • Phenylthio Substituents : The presence of phenylthio groups enhances the antibacterial activity of the quinoxaline scaffold. This modification has been linked to improved interactions with bacterial targets .
  • Diverse Derivatives : A range of derivatives has been synthesized and tested for their antimicrobial properties. For example, compounds with varying substitutions at the 2 and 3 positions of the quinoxaline ring have shown different levels of activity against specific bacterial strains .

Therapeutic Potential

The promising antibacterial properties of this compound derivatives suggest their potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.

Case Studies:

  • In Vitro Studies : In laboratory settings, several derivatives were tested against clinical isolates of Staphylococcus aureus and Enterococcus faecium. Results indicated that some compounds not only inhibited bacterial growth but also effectively eradicated established biofilms .
  • Comparative Efficacy : In comparative studies with existing antibiotics like vancomycin and linezolid, certain quinoxaline derivatives demonstrated equal or superior activity against resistant strains, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Group Variations

2,3-Bis(bromomethyl)quinoxaline
  • Substituents : Bromomethyl groups.
  • Key Properties : Acts as an alkylating agent, enabling further functionalization (e.g., coupling with thiols or amines). Exhibits antimicrobial activity against bacteria and fungi, with MIC values ranging from 2.5–5.0 mg/mL .
  • Contrast : Unlike the phenylthio groups in the target compound, bromomethyl groups are highly reactive but less stable in biological media, limiting their direct therapeutic use .
2,3-Di[4-(N-phenyl-N-naphthylamino)phenyl]quinoxaline (QAr)
  • Substituents: Aromatic amino groups.
  • Key Properties : Extended conjugation shifts absorption bands to the visible region (400–500 nm), making it suitable for optical sensors. High molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) .
  • Contrast: The electron-rich aryl amino groups enhance photophysical properties, whereas phenylthio groups prioritize bioactivity over optoelectronic performance .
2,3-Bis(3-(octyloxy)phenyl)quinoxaline
  • Substituents : Long alkoxy chains (octyloxy).
  • Key Properties : Improved solubility in organic solvents due to alkyl chains, critical for electrochemical applications (e.g., electrochromic thin films) .
  • Contrast : Phenylthio groups reduce solubility compared to alkoxy substituents but may improve membrane permeability in biological systems .
6H-Indolo[2,3-b]quinoxaline
  • Substituents: Planar indole-fused quinoxaline core.
  • Key Properties : DNA intercalation with thermal stability dependent on substituents. Demonstrates anticancer and multidrug resistance (MDR) modulation .
  • Contrast : The planar structure facilitates DNA binding, whereas the steric bulk of phenylthio-methyl groups may favor protein interactions .

Physicochemical Properties

  • Solubility: Alkoxy-substituted derivatives (e.g., octyloxy) exhibit superior solubility in organic solvents, critical for electrochemical polymerization .
  • Electronic Effects: Aromatic amino groups (QAr) redshift absorption via charge-transfer transitions, whereas phenylthio groups primarily influence redox behavior . Methylation (e.g., 2,3-dimethylquinoxaline) reduces liquid-phase reaction enthalpy (ΔH = −279.3 kJ·mol⁻¹ vs. −299.7 kJ·mol⁻¹ for unsubstituted quinoxaline) .

Q & A

Q. What is the most reliable synthetic route for 2,3-Bis[(phenylthio)methyl]quinoxaline?

The compound can be synthesized via condensation reactions between aryl 1,2-diamines and α-diketones under reflux in solvents like rectified spirit. Key steps include cyclization and purification using recrystallization or column chromatography. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like unreacted intermediates .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond angles (e.g., C–S–C ≈ 112.3°) and torsion angles critical for verifying stereochemistry . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve aromatic proton environments (e.g., δ 7.97 ppm for quinoxaline protons) and confirm substituent positions .
  • IR spectroscopy : Peaks at ~1599 cm1^{-1} (C=N stretching) and ~786 cm1^{-1} (C–S vibrations) validate functional groups .

Q. What are the primary biological applications of quinoxaline derivatives like this compound?

Quinoxalines exhibit antiviral, anticancer, and antibacterial properties. For example, structural analogs inhibit kinase enzymes or protozoal pathogens via π-π stacking and hydrogen bonding with biological targets. In vitro assays (e.g., MTT for cytotoxicity) are used to screen activity, with EC50_{50} values typically in the micromolar range .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound?

Yield optimization requires:

  • Oxidant selection : Bis(acetoxy)phenyl-λ3^3-iodane enhances regioselectivity compared to traditional oxidants .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Lewis acids like ZnCl2_2 accelerate cyclization kinetics . Monitor reaction progress via TLC or HPLC to minimize over-oxidation byproducts.

Q. How should researchers address contradictions in spectroscopic data during characterization?

Cross-validate using multiple techniques:

  • SC-XRD vs. NMR : Resolve discrepancies in substituent orientation (e.g., axial vs. equatorial thiophene groups) .
  • Theoretical calculations : Compare experimental IR/NMR data with density functional theory (DFT) simulations to identify anomalies in peak assignments .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like HIV-1 reverse transcriptase. Parameterize force fields using SC-XRD bond lengths and angles to ensure accuracy .

Q. What mechanistic insights exist for the oxidation steps in quinoxaline synthesis?

Oxidation of thioether groups to sulfoxides or sulfones involves radical intermediates. Electron paramagnetic resonance (EPR) spectroscopy can detect transient species, while kinetic isotope effects (KIEs) reveal rate-determining steps (e.g., C–S bond cleavage) .

Q. How can quinoxaline derivatives be tailored for optoelectronic applications?

Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance charge transport in organic semiconductors. UV-vis spectroscopy and cyclic voltammetry determine bandgap (e.g., ~2.8 eV) and HOMO-LUMO levels, critical for designing light-emitting diodes (LEDs) or sensors .

Methodological Notes

  • Data Reproducibility : Always report solvent purity, reaction atmosphere (N2_2/air), and crystallography refinement parameters (e.g., R-factor ≤ 0.057) .
  • Safety Protocols : Handle thiol-containing precursors in fume hoods due to volatility and toxicity .

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